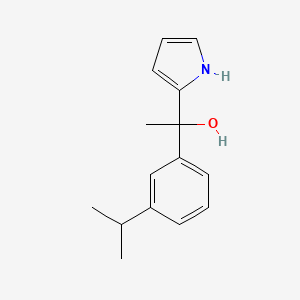
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features both an aromatic ring and a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropylbenzaldehyde and pyrrole.
Grignard Reaction: The key step involves a Grignard reaction where 3-isopropylbenzaldehyde is reacted with a pyrrole Grignard reagent to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring or pyrrole moiety can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of an isopropyl-substituted aromatic ring and a pyrrole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-4-7-13(10-12)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3 |
InChI-Schlüssel |
PHOOAZSUBPETOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C2=CC=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)


![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)
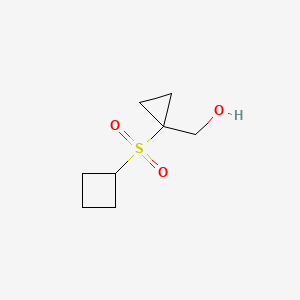
![(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15227017.png)
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)

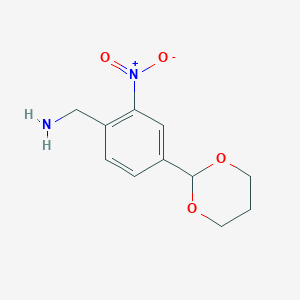

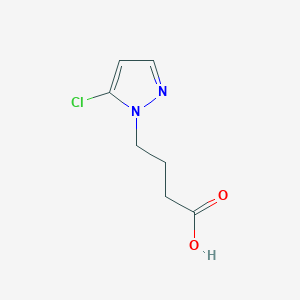

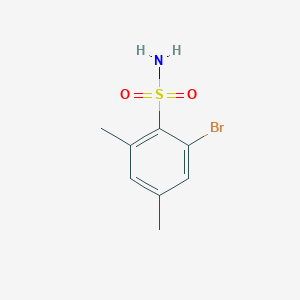
![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
